molecular formula C7H5Cl3Zn B3281588 2,4-Dichlorobenzylzinc chloride CAS No. 737797-16-9

2,4-Dichlorobenzylzinc chloride

Cat. No.: B3281588
CAS No.: 737797-16-9
M. Wt: 260.8 g/mol
InChI Key: QERDDKMOEJRLBU-UHFFFAOYSA-M
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Description

2,4-Dichlorobenzylzinc chloride is an organozinc compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, bonded to a zinc chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzylzinc chloride typically involves the reaction of 2,4-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,4-Dichlorobenzyl chloride+Zn2,4-Dichlorobenzylzinc chloride\text{2,4-Dichlorobenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 2,4-Dichlorobenzyl chloride+Zn→2,4-Dichlorobenzylzinc chloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzylzinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Typical solvents include THF, toluene, and dichloromethane.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound.

Scientific Research Applications

2,4-Dichlorobenzylzinc chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2,4-Dichlorobenzylzinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including transmetalation with palladium catalysts in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl chloride: A precursor to 2,4-Dichlorobenzylzinc chloride.

    2,4-Dichlorobenzoyl chloride: Another chlorinated benzyl compound with different reactivity.

    2,4-Dichlorobenzaldehyde: A related compound used in different synthetic applications.

Uniqueness

This compound is unique due to its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through coupling reactions. Its reactivity and versatility make it a valuable reagent in organic synthesis.

Properties

IUPAC Name

chlorozinc(1+);2,4-dichloro-1-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERDDKMOEJRLBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)Cl)Cl.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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